molecular formula C18H16O5 B3032823 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one CAS No. 54528-39-1

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one

Cat. No.: B3032823
CAS No.: 54528-39-1
M. Wt: 312.3 g/mol
InChI Key: OUQFTNLPUKDFDZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one is a useful research compound. Its molecular formula is C18H16O5 and its molecular weight is 312.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one , also known as a flavonoid derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its effects on lipid metabolism, cytotoxicity, and other relevant biological activities.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromone backbone with a dimethoxyphenyl substituent and a hydroxyl group at the 7-position. The molecular formula is C18H16O5C_{18}H_{16}O_5, and it exhibits unique structural features that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H16O5C_{18}H_{16}O_5
Molecular Weight300.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Lipid Metabolism

Recent studies have demonstrated the compound's significant role in lipid metabolism. A study involving Huh7 hepatocyte cells showed that the compound effectively reduced lipid droplet accumulation induced by oleic acid. The active compound exhibited an IC50 value of 32.2 ± 2.1 μM , indicating potent lipid-lowering effects without significant cytotoxicity (CC50 > 100 μM) .

The mechanism by which this compound exerts its effects involves enhancing fatty acid oxidation rather than inhibiting fatty acid uptake. It was found to upregulate the expression of genes involved in mitochondrial biogenesis and fatty acid β-oxidation, such as PGC1α and CPT1 .

Cytotoxicity Studies

While the compound shows promise as a lipid-lowering agent, it is crucial to evaluate its cytotoxic effects. In the aforementioned study, certain analogs with hydroxy groups exhibited cytotoxicity at concentrations that were effective in reducing lipid accumulation. This highlights the importance of structure-activity relationships (SAR) in determining the safety profile of flavonoid derivatives .

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties. The presence of hydroxyl groups in the structure of this compound may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Study 1: Lipid Accumulation in Hepatocytes

In a controlled experiment, Huh7 cells were treated with oleic acid to induce lipid accumulation and subsequently treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in lipid droplets, confirming the compound's efficacy as a hepatoprotective agent.

Study 2: Structure-Activity Relationship Analysis

A series of analogs were synthesized to investigate the impact of different functional groups on biological activity. It was observed that modifications at specific positions on the chromone ring significantly influenced both lipid-lowering effects and cytotoxicity profiles.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-17(11-4-7-14(21-2)16(8-11)22-3)18(20)13-6-5-12(19)9-15(13)23-10/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQFTNLPUKDFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419920
Record name 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54528-39-1
Record name 3-(3,4-Dimethoxyphenyl)-7-hydroxy-2-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.